![molecular formula C24H20ClFN2OS B12387597 Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- CAS No. 1019839-52-1](/img/structure/B12387597.png)
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- is a chemical compound with the molecular formula C24H20ClFN2OS and a molecular weight of 438.945 g/mol . This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse pharmacological properties. The compound is characterized by the presence of a thiazepine ring fused with two benzene rings, along with a carboxamide group and a substituted phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Thiazepine Ring: The initial step involves the formation of the thiazepine ring through a copper-mediated reaction. This step ensures the synthesis of the dibenzothiazepine core structure.
Substitution Reactions: The next step involves the introduction of the N-butyl and 3-chloro-4-fluorophenyl groups through substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which is achieved through the reaction of the intermediate compound with butylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or aromatic rings.
科学研究应用
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic properties. It is studied for its effects on various diseases and conditions, including its potential as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:
Receptor Binding: The compound binds to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- can be compared with other similar compounds in the dibenzo[b,f][1,4]thiazepine family :
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chlorophenyl)-: This compound lacks the fluorine substituent, which may result in different pharmacological properties.
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(4-fluorophenyl)-: This compound has the fluorine substituent at a different position, potentially affecting its binding affinity and activity.
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-methylphenyl)-: The presence of a methyl group instead of a fluorine atom may lead to variations in its chemical and biological properties.
属性
CAS 编号 |
1019839-52-1 |
|---|---|
分子式 |
C24H20ClFN2OS |
分子量 |
438.9 g/mol |
IUPAC 名称 |
N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29) |
InChI 键 |
OHOQFGDSEWQDAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
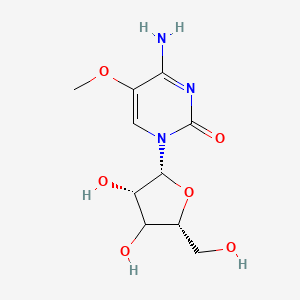
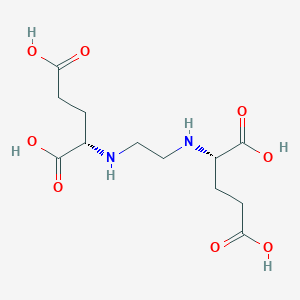



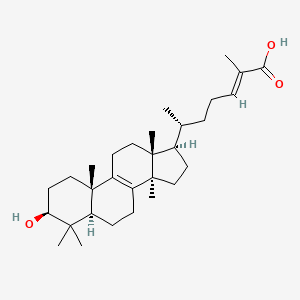
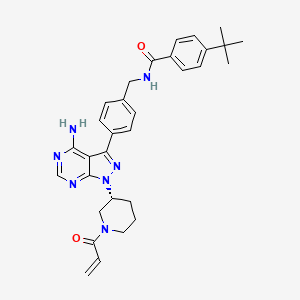
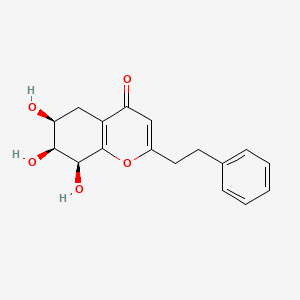
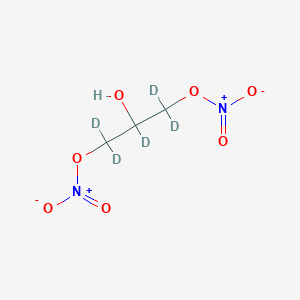
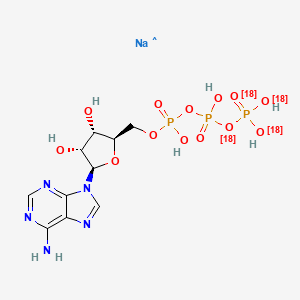
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
